

# An In-depth Technical Guide to the Physical and Chemical Properties of Isoprocarb

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Isoprocarb** (IUPAC name: 2-(1-methylethyl)phenyl N-methylcarbamate) is a carbamate insecticide widely utilized in agricultural applications to control a variety of pests on crops such as rice, cocoa, and vegetables.[1] As a member of the carbamate class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of **isoprocarb**, detailed experimental methodologies for its analysis, and a visualization of its key biological pathways.

#### **Physical Properties**

**Isoprocarb** is a colorless crystalline solid under standard conditions.[1][3] Its key physical and thermodynamic properties are summarized below. The variation in reported values can be attributed to different experimental conditions and purity levels of the samples tested.

Table 1: Physical and Thermodynamic Properties of Isoprocarb



Property	Value	Source(s)	
Appearance	Colorless crystalline solid, White to off-white crystalline powder	ite to off-white crystalline [1][3][4]	
Molecular Formula	C11H15NO2	[1]	
Molecular Weight	193.24 g/mol	[1]	
Melting Point	88 - 97 °C	[4]	
Boiling Point	128-129 °C at 20 mmHg; 329.46 °C (estimate)	[4]	
Density	1.0945 g/cm³ (estimate) [4]		
Vapor Pressure	0.00947 mmHg at 25 °C		
Octanol-Water Partition Coefficient (LogP)	2.31	[1]	
рКа	12.22 ± 0.46 (Predicted)	[4]	

Table 2: Solubility of Isoprocarb



Solvent	Solubility	Temperature	Source(s)
Water	270 mg/L	20 °C	[3]
400 mg/L	25 °C	[1]	
Acetone	290,000 mg/L (readily soluble)	20 °C	[4]
Methanol	Readily soluble	[4]	
Toluene	65,000 mg/L	20 °C	_
Ethyl Acetate	180,000 mg/L	20 °C	_
n-Hexane	1,500 mg/L	20 °C	_
DMSO	Soluble		_
Chloroform	Slightly Soluble	[4]	

## **Chemical Properties and Reactivity**

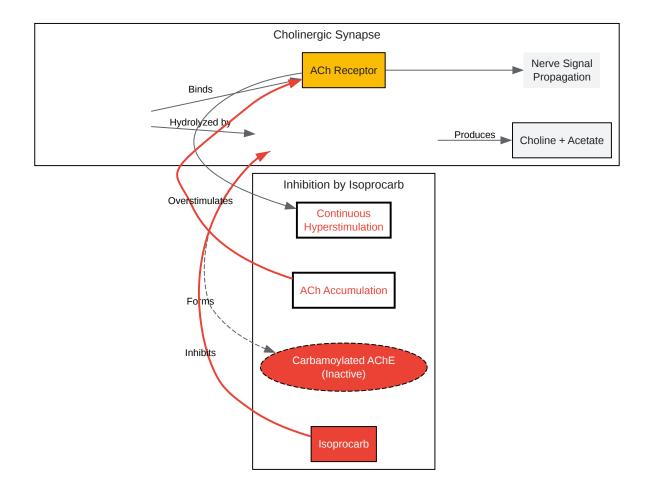
**Isoprocarb** is a carbamate ester.[1] Its chemical behavior is characterized by the carbamate functional group.

- Stability: **Isoprocarb** is susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester linkage.[4] It is considered stable for short periods under ambient shipping conditions.
- Reactivity: The primary biological reactivity of isoprocarb is the carbamoylation of the serine hydroxyl group in the active site of acetylcholinesterase.
- Decomposition: When subjected to high temperatures, such as in pyrolysis, isoprocarb
  decomposes into a large number of products, including mono-aromatics and polycyclic
  aromatic hydrocarbons.[5][6] Photodegradation in aqueous solutions primarily yields 2isopropylphenol and can also result in photo-Fries rearrangement products.[7]

## Biological Signaling and Metabolic Pathways Mechanism of Action: Acetylcholinesterase Inhibition



The insecticidal activity of **isoprocarb** stems from its role as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[2][8] In cholinergic synapses, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), terminating the nerve signal. **Isoprocarb** mimics the structure of acetylcholine and binds to the active site of AChE. The carbamoyl group of **isoprocarb** is then transferred to a critical serine residue in the enzyme's active site. This carbamoylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during normal ACh breakdown.[9] This leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately the death of the insect.[8]



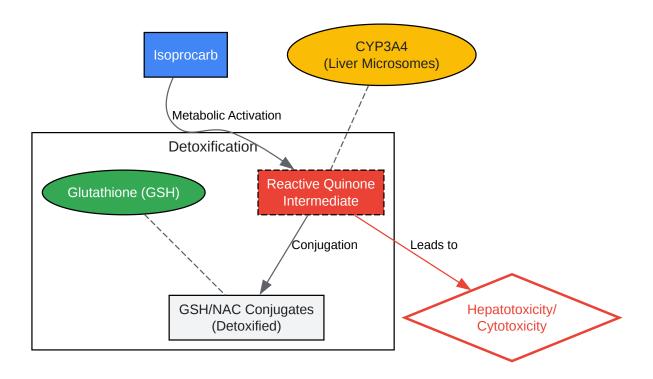


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Fig. 1: Mechanism of Acetylcholinesterase Inhibition by Isoprocarb.

#### **Metabolic Activation Pathway**

In mammals, **isoprocarb** undergoes metabolic activation, primarily in the liver, mediated by cytochrome P450 enzymes, specifically CYP3A4.[10][11] This process is believed to be linked to its observed hepatotoxicity.[10] The metabolic cascade involves the formation of a reactive quinone intermediate. This electrophilic metabolite can then be detoxified by conjugation with endogenous nucleophiles like glutathione (GSH). The detection of GSH and N-acetylcysteine (NAC) conjugates in vitro and in vivo confirms this pathway.[10]



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Fig. 2: Metabolic Activation of **Isoprocarb** via CYP3A4.

#### **Experimental Protocols**

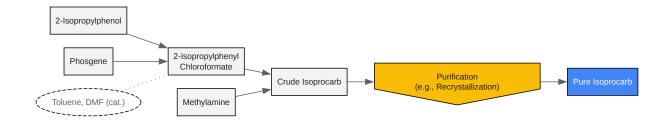
The analysis and synthesis of **isoprocarb** involve standard organic chemistry and analytical techniques. Below are outlines of common experimental methodologies.



#### **Commercial Synthesis**

The commercial production of **isoprocarb** is typically a two-step process.[3]

- Formation of Chloroformate Intermediate: 2-isopropylphenol is reacted with phosgene in a suitable solvent like toluene, often with a catalytic amount of dimethylformamide (DMF). This reaction forms the 2-isopropylphenyl chloroformate intermediate.
- Carbamoylation: The chloroformate intermediate is then reacted with methylamine. This is a
  nucleophilic addition reaction where the amine attacks the carbonyl carbon of the
  chloroformate, displacing the chloride leaving group. The pH is carefully controlled during
  this step to prevent hydrolysis of the intermediate.
- Purification: The final product, **isoprocarb**, is purified from the reaction mixture using techniques such as vacuum distillation or recrystallization from a solvent like hexane.[3]



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Fig. 3: General Workflow for the Commercial Synthesis of **Isoprocarb**.

#### **Analytical Determination by HPLC**

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of **isoprocarb** residues in various matrices.

- Objective: To separate and quantify **isoprocarb** in a sample.
- Sample Preparation (QuEChERS Method for Coffee): A "Quick, Easy, Cheap, Effective,
   Rugged, and Safe" (QuEChERS) method is often employed for sample cleanup.[12][13] This



involves extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step with salts (e.g., MgSO<sub>4</sub>, NaCl) and a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) to remove matrix interferences.[12]

- Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS/MS) detector.
- Chromatographic Conditions:
  - Column: A reverse-phase column, such as a C18, is typically used (e.g., Chromolith® RP-18e, 100 x 3 mm).[12][14]
  - Mobile Phase: A gradient elution using a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[14]
  - Flow Rate: Typically around 0.4 1.0 mL/min.[12]
  - Detection: UV detection is possible, but for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is preferred, monitoring specific precursor-to-product ion transitions.[12]
- Quantification: A calibration curve is generated using certified reference standards of isoprocarb. The concentration in the sample is determined by comparing its peak area to the calibration curve.

#### **Analytical Determination by GC-MS**

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of **isoprocarb**, particularly for studying its thermal decomposition products.[4][5]

- Objective: To separate, identify, and quantify isoprocarb and related volatile or semi-volatile compounds.
- Sample Preparation: Samples are extracted with an appropriate organic solvent.
   Derivatization is typically not required for isoprocarb. The extract is concentrated and may require a cleanup step using a technique like column chromatography.[4]



- Instrumentation: A gas chromatograph coupled to a mass spectrometer. A pyrolysis unit can be attached for decomposition studies.[5]
- Chromatographic Conditions:
  - Column: A capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methyl silicone column (e.g., HP-5), is common.[4][5]
  - Carrier Gas: Helium is typically used.[5]
  - Temperature Program: A temperature gradient is used to elute compounds, for example, starting at a lower temperature and ramping up to a higher temperature to ensure separation of all components.[4]
  - Injection: A split/splitless injector is used.
- Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI)
  mode. Full scan mode is used for the identification of unknown compounds (like pyrolysis
  products), while selected ion monitoring (SIM) mode can be used for sensitive quantification
  of the target analyte.

#### Conclusion

**Isoprocarb** remains a significant compound in the field of agricultural science. A thorough understanding of its physical properties, such as solubility and partition coefficient, is crucial for formulation development and environmental fate modeling. Its chemical reactivity, particularly its role as an AChE inhibitor, defines its biological function. Furthermore, knowledge of its metabolic pathways is essential for assessing its toxicological profile in non-target organisms, including humans. The analytical methodologies outlined provide the necessary framework for its accurate quantification and study, ensuring both efficacy in application and safety in its use.

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